molecular formula C25H27N5O4 B2462271 1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-74-2

1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2462271
CAS RN: 921785-74-2
M. Wt: 461.522
InChI Key: XUEUUJGHAPZJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
BenchChem offers high-quality 1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide and its analogs have been noted for their antimicrobial properties. In a study, novel fluoroquinolones, including this compound, demonstrated significant in vivo activity against Mycobacterium tuberculosis H37Rv in Swiss albino mice, exhibiting effects comparable to sparfloxacin (Shindikar & Viswanathan, 2005).

Gastrointestinal Applications

Compounds structurally related to 1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide have shown promise as gastric H+/K+-ATPase inhibitors. This suggests potential applications in treating conditions like gastric acid-related diseases. A specific compound, N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide, demonstrated potent inhibitor properties and was identified as a candidate antiulcer agent (Uchida et al., 1995).

Antimalarial Activity

Similar compounds have also been studied for their antimalarial properties. A series of compounds with structural similarities demonstrated excellent activity against resistant strains of Plasmodium berghei in mice, indicating potential for clinical trials in humans as antimalarial agents (Werbel et al., 1986).

Neurological Applications

The compound's analogs have been explored for their effects on neurological functions. For instance, cyclic dicarboxylic acids, closely related to the compound in discussion, have been investigated for their ability to antagonize responses to excitatory amino acids, suggesting potential applications in neurological studies and possibly treatment of related disorders (Birley et al., 1982).

Renin Inhibition for Hypertension

The compound's analogs have been synthesized and optimized as renin inhibitors, showing high inhibitory activity and promising pharmacokinetic properties for the treatment of hypertension (Mori et al., 2013).

properties

IUPAC Name

1-[8-[2-(3-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16(31)27-19-5-3-6-20(14-19)28-23(32)15-34-21-7-2-4-17-8-9-22(29-24(17)21)30-12-10-18(11-13-30)25(26)33/h2-9,14,18H,10-13,15H2,1H3,(H2,26,33)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEUUJGHAPZJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.